molecular formula C25H24N4OS2 B12005298 N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 538337-58-5

N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B12005298
CAS No.: 538337-58-5
M. Wt: 460.6 g/mol
InChI Key: HYSVWZSSVUVRKC-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of acetamides It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and various aromatic groups

Preparation Methods

The synthesis of N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the aromatic groups and the acetamide moiety. Common reagents used in these reactions include phenylsulfanyl compounds, methylphenyl derivatives, and acetamide precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:

    N-methyl-N-(3-methylphenyl)acetamide: This compound has a similar structure but lacks the triazole ring and phenylsulfanyl groups.

    4-methyl-N-(4-methylphenyl)benzene sulfonamide:

Properties

CAS No.

538337-58-5

Molecular Formula

C25H24N4OS2

Molecular Weight

460.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[[4-(3-methylphenyl)-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H24N4OS2/c1-18-11-13-20(14-12-18)26-24(30)17-32-25-28-27-23(16-31-22-9-4-3-5-10-22)29(25)21-8-6-7-19(2)15-21/h3-15H,16-17H2,1-2H3,(H,26,30)

InChI Key

HYSVWZSSVUVRKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CSC4=CC=CC=C4

Origin of Product

United States

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